molecular formula C8H14O2 B096536 4-Methoxycycloheptanone CAS No. 17429-01-5

4-Methoxycycloheptanone

Cat. No. B096536
CAS RN: 17429-01-5
M. Wt: 142.2 g/mol
InChI Key: JBCNVOZBHLLXMS-UHFFFAOYSA-N
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Description

4-Methoxycycloheptanone is a cyclic ketone with the molecular formula C8H14O2. It is a colorless liquid with a sweet, floral odor that is commonly used as a flavoring agent in the food industry. However, it has also gained attention in scientific research due to its unique chemical properties and potential applications.

Scientific Research Applications

  • Analytical Profiles of Psychoactive Arylcyclohexylamines : A study identified and analyzed psychoactive substances, including those related to 4-Methoxycycloheptanone, using various analytical techniques. This research is significant for forensic toxicology and drug analysis (De Paoli et al., 2013).

  • Study of 4-Methylcyclohexylidenemethyliodonium Salt Solvolysis : This research explored the chirality and chemical reactions of compounds structurally related to this compound, which is crucial for understanding stereochemical processes in organic synthesis (Fujita et al., 2002).

  • Conformational Studies : Research has been conducted on the conformational properties of 4-Methoxycyclohexanone, which can provide insights into the behavior of similar compounds like this compound in various chemical environments (Stolow & Giants, 1971).

  • Microbial Preparation of (S)-2-Methoxycyclohexanone : This research highlights the microbial methods for preparing derivatives of this compound, which are important intermediates in pharmaceutical synthesis (Fuganti et al., 1997).

  • Synthesis of Silacyclohexanones : Studies on the synthesis of silacyclohexanones, which are structurally related to this compound, provide insights into developing novel compounds for material science applications (Fischer, Burschka, & Tacke, 2014).

  • Stereochemistry in Enzymatic Reductions : Investigations into the stereochemistry of enzymatic reductions of compounds similar to this compound can contribute to our understanding of biocatalysis and enzyme mechanisms (Vanek et al., 1989).

  • Antidepressant Biochemical Profile Studies : Research on the neurochemical profile of compounds related to this compound offers potential applications in developing new antidepressants (Muth et al., 1986).

Safety and Hazards

The safety data sheet for similar compounds suggests that they can be harmful if swallowed and may cause skin and eye irritation . It’s important to handle these compounds with care and use appropriate safety measures.

properties

IUPAC Name

4-methoxycycloheptan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-10-8-4-2-3-7(9)5-6-8/h8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBCNVOZBHLLXMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCC(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40338839
Record name 4-Methoxycycloheptanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40338839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

17429-01-5
Record name 4-Methoxycycloheptanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40338839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methoxycycloheptan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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